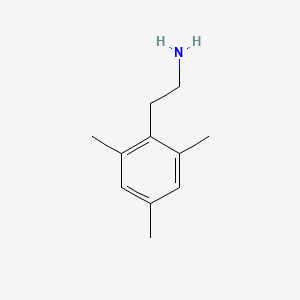

2-(2,4,6-Trimethylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIKTQSGAWIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329127 | |

| Record name | 2,4,6-TRIMETHYLPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76935-65-4 | |

| Record name | 2,4,6-TRIMETHYLPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,4,6-trimethylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(2,4,6-trimethylphenyl)ethanamine, a sterically hindered phenethylamine derivative with applications in organic synthesis and as a building block for more complex molecules. The presence of three methyl groups on the phenyl ring imparts significant steric bulk, influencing its reactivity and making it a valuable synthon for creating sterically demanding structures.[1][2] This document details the core synthetic methodologies, providing experimental protocols and quantitative data where available in the public domain.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main pathways: the reductive amination of a corresponding aldehyde and the reduction of a nitrile intermediate. A third, less direct route, involves the elaboration from mesitylene.

1. Reductive Amination of 2,4,6-Trimethylbenzaldehyde: This is a cornerstone and highly attractive method for synthesizing primary amines from readily available carbonyl compounds.[1][3] The process typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an amine source, such as ammonia, in the presence of a reducing agent. The mechanism proceeds through the formation of an imine intermediate, which is then reduced to the final amine.

2. Reduction of 2,4,6-Trimethylphenylacetonitrile: This method involves the reduction of the nitrile group of 2,4,6-trimethylphenylacetonitrile to a primary amine. This is a common and effective transformation in organic synthesis.[4][5][6] Various reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a powerful and frequently used option.

3. Multi-step Synthesis from Mesitylene: A longer synthetic sequence can commence with mesitylene (1,3,5-trimethylbenzene). This involves an initial electrophilic aromatic substitution, such as nitration, followed by subsequent chemical modifications to introduce the two-carbon ethylamine side chain. While feasible, this route is generally more complex than the preceding methods.

Experimental Protocols and Data

While specific, detailed, and peer-reviewed experimental protocols for the synthesis of this compound are not abundantly available in readily accessible literature, the following sections provide generalized procedures based on established chemical transformations for analogous compounds. These protocols are intended to serve as a foundation for further experimental design and optimization.

Method 1: Reductive Amination of 2,4,6-Trimethylbenzaldehyde

This approach is a highly efficient pathway to this compound. The general procedure involves the reaction of 2,4,6-trimethylbenzaldehyde with ammonia and a reducing agent. Various catalytic systems have been developed for the reductive amination of aldehydes, often employing transition metals.[3][7][8]

General Experimental Protocol (Hypothetical):

To a solution of 2,4,6-trimethylbenzaldehyde in a suitable solvent (e.g., methanol, ethanol, or water), an excess of ammonia (aqueous or as a solution in an organic solvent) is added.[3][7] A catalyst, such as an iron-based catalyst on a support like nitrogen-doped silicon carbide (Fe/(N)SiC), is then introduced.[3][9] The reaction mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature. Upon completion of the reaction, the catalyst is removed by filtration, and the product is isolated and purified, typically by distillation or crystallization of its hydrochloride salt.

| Parameter | Value/Condition | Reference |

| Starting Material | 2,4,6-Trimethylbenzaldehyde | [1] |

| Amine Source | Aqueous Ammonia (e.g., 25%) | [3][7] |

| Catalyst | e.g., Fe/(N)SiC, Co particles | [3][7] |

| Reducing Agent | H₂ gas | [3][7] |

| Solvent | Water, Methanol, or Ethanol | [3][7] |

| Temperature | 80-150 °C | [3][7] |

| Pressure | 1-6.5 MPa H₂ | [3][7] |

| Product Form | Free base or Hydrochloride salt | [2] |

Note: The specific conditions such as catalyst loading, reaction time, and purification method would require experimental optimization for this particular substrate.

Method 2: Reduction of 2,4,6-Trimethylphenylacetonitrile

The reduction of the nitrile functional group provides a direct route to the target primary amine. Lithium aluminum hydride is a potent reducing agent for this transformation.[4][6]

General Experimental Protocol (Hypothetical):

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared. A solution of 2,4,6-trimethylphenylacetonitrile in the same dry solvent is then added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the reaction mixture is stirred for a specified period, potentially with gentle heating, to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess hydride and precipitate aluminum salts. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to yield the crude amine. Purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt followed by recrystallization.

| Parameter | Value/Condition | Reference |

| Starting Material | 2,4,6-Trimethylphenylacetonitrile | |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [6] |

| Solvent | Dry Diethyl Ether or Tetrahydrofuran | [6] |

| Reaction Temperature | 0 °C to reflux | |

| Work-up | Sequential addition of H₂O and NaOH(aq) | |

| Purification | Vacuum distillation or recrystallization of the HCl salt |

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams are provided in the DOT language.

Caption: Reductive amination of 2,4,6-trimethylbenzaldehyde.

Caption: Reduction of 2,4,6-trimethylphenylacetonitrile.

Conclusion

The synthesis of this compound is most directly achieved through either the reductive amination of 2,4,6-trimethylbenzaldehyde or the reduction of 2,4,6-trimethylphenylacetonitrile. Both routes utilize well-established and reliable chemical transformations. The choice of a specific route in a research or drug development setting would likely depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols in place. Further experimental work is necessary to establish optimized and detailed protocols for these syntheses to ensure high yields and purity of the final product.

References

- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. d-nb.info [d-nb.info]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4,6-trimethylphenyl)ethanamine

Introduction

2-(2,4,6-trimethylphenyl)ethanamine, also known as 2,4,6-trimethylphenethylamine, is a primary arylamine belonging to the broader class of phenethylamines.[1][2] Its structure is characterized by an ethylamine group attached to a mesityl (2,4,6-trimethylphenyl) moiety. This substitution pattern imparts significant steric hindrance and lipophilicity, which profoundly influences its chemical reactivity and physical properties.[1] While not a widely studied compound for its direct biological effects, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science, particularly for creating larger, sterically demanding molecules.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and toxicological considerations, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its common hydrochloride salt are summarized below. The bulky, nonpolar mesityl group increases the molecule's hydrophobic nature, affecting its solubility in various solvents.[1][2]

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [1][4] |

| Synonyms | 2,4,6-Trimethylphenethylamine | 2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride | [1][2][4] |

| CAS Number | 76935-65-4 / 3167-10-0 | 3167-10-0 | [1][2][4] |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN | [1][2][4] |

| Molecular Weight | 163.26 g/mol | 199.72 g/mol | [1][3][4] |

| Appearance | - | Solid | [1] |

| Melting Point | Not Available | 296-305 °C | [3] |

| Boiling Point | Not Available | Not Available | - |

| Solubility | Influenced by hydrophobic mesityl group | Not specified | [1][2] |

Synthesis and Reactivity

The chemical behavior of this compound is dictated by the interplay between its basic amino group and the sterically bulky, electron-rich aromatic ring.

Reactivity Profile:

-

Steric Hindrance: The three methyl groups on the phenyl ring create significant steric bulk. This feature can be leveraged for selective chemical transformations by restricting access to the amine's nitrogen atom and the aromatic ring, thereby preventing or slowing down certain reactions.[1]

-

Basicity: As a primary amine, the lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile.

-

Electrophilic Aromatic Substitution: The 2,4,6-trimethylphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methyl groups. These groups are ortho- and para-directing, making the available 3- and 5-positions of the ring susceptible to attack by electrophiles like nitronium (NO₂⁺) or halogen ions.[1]

Synthetic Pathways:

Several established methods in organic chemistry can be employed to synthesize this compound.

-

Reductive Amination: A common and efficient strategy involves the reaction of 2,4,6-trimethylbenzaldehyde with an amine source, such as ammonia or a protected equivalent, in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate which is subsequently reduced to the target amine.[1]

-

Reduction of a Nitrile: A robust and widely used method is the reduction of the corresponding nitrile, 2-(2,4,6-trimethylphenyl)acetonitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. A similar synthesis has been documented for the related compound 2-(4-methylphenyl)ethanamine.[5]

Experimental Protocols

Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative procedure for the synthesis of this compound from 2-(2,4,6-trimethylphenyl)acetonitrile, adapted from a standard method for reducing arylacetonitriles.[5]

Materials:

-

2-(2,4,6-trimethylphenyl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

2N Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Nitrile: 2-(2,4,6-trimethylphenyl)acetonitrile (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 2N NaOH solution (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.

-

Filtration and Extraction: The resulting granular precipitate (aluminum salts) is removed by vacuum filtration, and the solid residue is washed thoroughly with diethyl ether.

-

Drying and Concentration: The combined ethereal filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized.

Pharmacological and Toxicological Profile

Potential Pharmacological Role:

Direct pharmacological studies on this compound are scarce in publicly available literature. However, its identity as a phenethylamine derivative suggests potential interactions with biological systems. The phenethylamine scaffold is a cornerstone for many psychoactive and physiological drugs.[2][6]

-

Synthetic Intermediate: It is reportedly used as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and antiarrhythmic drugs, which often act by modulating ion channels in nerve and cardiac tissues.[3]

-

Monoamine Transporter Ligand: Many phenethylamines are substrates or inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Amphetamine-type molecules act as substrates that are transported into the presynaptic neuron, triggering the efflux of neurotransmitters like dopamine.[6] The bulky mesityl group would significantly alter the binding and transport kinetics compared to simpler phenethylamines.

Toxicology and Safety:

Safety data for the free base is limited, but the hydrochloride salt is classified with several hazards.

-

GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

The toxicology of its structural analogue, 2,4,6-trimethylaniline, is well-documented and may offer insights into potential metabolic pathways. Aromatic amines can undergo metabolic activation in the body, often through N-hydroxylation by cytochrome P450 enzymes. These N-hydroxylated metabolites can be carcinogenic.[7] 2,4,6-trimethylaniline has been shown to cause tumors in animal studies.[7] While this does not directly apply to the ethylamine derivative, it highlights a potential area for toxicological investigation.

This compound is a primary amine whose chemical properties are defined by its sterically hindered and electron-rich aromatic system. While detailed pharmacological and toxicological data on the compound itself are not extensive, its structural characteristics make it a useful building block in organic synthesis. Standard synthetic routes, such as nitrile reduction or reductive amination, provide reliable access to this molecule. Its classification as a phenethylamine suggests a potential for biological activity, and its structural similarity to known carcinogenic anilines warrants careful handling and further toxicological assessment, particularly if considered for applications in drug development.

References

- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride [myskinrecipes.com]

- 4. 2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride | C11H18ClN | CID 24189586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. oehha.ca.gov [oehha.ca.gov]

Spectroscopic and Synthetic Profile of 2-(2,4,6-trimethylphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2,4,6-trimethylphenyl)ethanamine (CAS No. 76935-65-4), a primary arylamine with significant steric hindrance due to the mesityl group.[1] Due to the limited availability of experimental spectroscopic data in the public domain, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Detailed, standardized experimental protocols for the synthesis of the title compound via reductive amination and for the acquisition of key spectroscopic data are provided to facilitate further research and development. The logical workflow for synthesis and characterization is also visually represented.

Introduction

This compound is a primary amine featuring a bulky 2,4,6-trimethylphenyl (mesityl) substituent. This structural characteristic imparts significant steric hindrance around the aromatic ring and the adjacent ethylamine chain, influencing its reactivity and potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization in any research endeavor. This guide aims to provide a foundational resource for researchers working with this compound.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an expected spectral profile.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | ~6.8 | s | 2H |

| -CH₂-Ar | ~2.8 | t | 2H |

| -CH₂-NH₂ | ~3.0 | t | 2H |

| Ar-CH₃ (ortho) | ~2.3 | s | 6H |

| Ar-CH₃ (para) | ~2.2 | s | 3H |

| -NH₂ | ~1.5 (broad) | s | 2H |

Prediction Source: Based on standard chemical shift values and analysis of structurally similar compounds.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ar-C -CH₂ (ipso) | ~135 |

| C -CH₃ (ortho) | ~136 |

| C -H | ~129 |

| C -CH₃ (para) | ~137 |

| -C H₂-Ar | ~35 |

| -C H₂-NH₂ | ~45 |

| Ar-C H₃ (ortho) | ~21 |

| Ar-C H₃ (para) | ~20 |

Prediction Source: Based on standard chemical shift values and computational models.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3400 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| N-H Bend (amine) | 1590-1650 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Prediction Source: Based on characteristic group frequencies in IR spectroscopy.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Predicted Fragment Ion |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - NH₂]⁺ |

| 133 | [M - CH₂NH₂]⁺ |

| 119 | [C₉H₁₁]⁺ (Mesityl ion) |

Prediction Source: Based on common fragmentation patterns for primary amines and substituted benzenes.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of 2,4,6-trimethylphenylacetaldehyde.

Materials:

-

2,4,6-trimethylphenylacetaldehyde

-

Ammonia (aqueous solution, e.g., 28%)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like H₂ with a catalyst.[2][3]

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, 1M)

-

Sodium hydroxide (NaOH, 1M)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2,4,6-trimethylphenylacetaldehyde (1 equivalent) in methanol. To this solution, add an excess of aqueous ammonia (e.g., 10-20 equivalents) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.

-

Extraction (Acid-Base): Make the solution basic (pH ~10) by the addition of 1M NaOH. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization Protocols

-

¹H and ¹³C NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). Use a standard pulse sequence (e.g., zg30). The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover the expected range (e.g., 0 to 200 ppm). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.[5]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[6]

-

Sample Spectrum Acquisition: Place the prepared sample in the IR beam path and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5MS).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.[8]

-

Carrier Gas: Use helium at a constant flow rate.[8]

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and detailed experimental protocols for this compound. While the absence of published experimental spectra is a current limitation, the information and workflows presented here offer a solid foundation for researchers to synthesize, characterize, and utilize this sterically hindered primary amine in their studies. It is recommended that any future work on this compound includes the publication of its experimental spectroscopic data to enrich the scientific literature.

References

- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epfl.ch [epfl.ch]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. forensicresources.org [forensicresources.org]

Technical Guide: 2-(2,4,6-trimethylphenyl)ethanamine

CAS Numbers:

-

Free Base: 76935-65-4

-

Hydrochloride Salt: 3167-10-0

Synonyms: 2,4,6-Trimethylphenethylamine, Mesitylethanamine

Introduction

2-(2,4,6-trimethylphenyl)ethanamine is a primary amine featuring a phenethylamine backbone with three methyl groups substituting the phenyl ring at positions 2, 4, and 6. This substitution pattern, characteristic of a mesityl group, imparts significant steric hindrance around the aromatic ring and the ethylamine side chain. This steric bulk is a defining feature of the molecule, influencing its chemical reactivity and potential applications.

Primarily, this compound serves as a versatile building block in organic synthesis. Its sterically hindered nature makes it a valuable precursor for the synthesis of bulky ligands used in coordination chemistry and catalysis. The mesityl group can enforce specific geometries on metal centers, influencing the selectivity and efficiency of catalytic transformations.

Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the biological properties of this compound. To date, there are no published studies detailing its pharmacological activity, mechanism of action, or its interaction with biological signaling pathways. The broader class of substituted phenethylamines is known to exhibit a wide range of psychoactive and physiological effects; however, such general information cannot be directly extrapolated to this specific, sterically hindered analogue without direct experimental evidence.

Physicochemical Data

A summary of the available quantitative data for this compound and its hydrochloride salt is presented in Table 1.

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 76935-65-4 | 3167-10-0 |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |

| Molecular Weight | 163.26 g/mol | 199.72 g/mol |

| Appearance | Not specified in available literature | Solid |

| Melting Point | Not specified in available literature | 296-305 °C |

Synthesis

The synthesis of this compound is not extensively detailed in the scientific literature with specific, step-by-step protocols. However, general synthetic strategies for this class of compounds are well-established.

Reductive Amination of 2,4,6-Trimethylbenzaldehyde

A common and versatile method for the synthesis of primary amines is the reductive amination of a corresponding aldehyde or ketone. In this case, 2,4,6-trimethylbenzaldehyde would serve as the starting material. The general workflow for this synthesis is depicted below.

Caption: Reductive amination workflow.

Experimental Protocol (General Procedure):

-

Step 1: Condensation (Henry Reaction): 2,4,6-trimethylbenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate in acetic acid) to form the corresponding β-nitrostyrene derivative. The reaction mixture is typically heated to drive the condensation.

-

Step 2: Reduction: The intermediate β-nitrostyrene is then reduced to the primary amine. This can be achieved using a variety of reducing agents. A common method is the use of a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.

-

Step 3: Work-up and Purification: Following the reduction, the reaction is carefully quenched (e.g., with water and a base if LiAlH₄ was used). The product is then extracted into an organic solvent, dried, and purified, typically by distillation or chromatography. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Alkylation of a Mesitylene Derivative

Another potential synthetic route involves the alkylation of a suitable mesitylene derivative. This could involve, for example, the reaction of a mesityl halide with a protected 2-aminoethyl synthon.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature, including major chemical and biomedical databases, did not yield any studies on the biological activity of this compound. There is no available data on its pharmacological properties, its potential targets, or its effects on any signaling pathways in biological systems.

The core requirements of this technical guide, as requested by the user, include detailed experimental protocols for key experiments and the visualization of signaling pathways. Due to the complete absence of published research in these areas for this compound, it is not possible to provide this information at this time.

The steric hindrance provided by the three methyl groups on the phenyl ring would be expected to significantly alter its interaction with biological targets compared to less substituted phenethylamines. It is plausible that this steric bulk may prevent it from binding effectively to the monoamine transporters and receptors that are common targets for other phenethylamine derivatives. However, without experimental data, this remains speculative.

Applications

The primary documented application of this compound is as a chemical intermediate in organic synthesis. Its sterically hindered nature is particularly useful for the synthesis of:

-

Bulky Ligands: For use in organometallic chemistry and catalysis.

-

Novel Chemical Scaffolds: As a starting material for the creation of more complex molecules in medicinal chemistry and materials science research.

Conclusion

This compound is a readily available research chemical with a well-defined structure. While its synthesis can be achieved through standard organic chemistry methods, there is a notable lack of detailed, published experimental protocols. More significantly, there is a complete absence of data regarding its biological activity and its effects on signaling pathways. This represents a significant knowledge gap and an opportunity for future research. For scientists and drug development professionals, this compound currently serves as a synthetic building block rather than a biologically active agent with a known profile. Further investigation is required to determine if this compound possesses any interesting pharmacological properties.

An In-Depth Technical Guide on 2-(2,4,6-trimethylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4,6-trimethylphenyl)ethanamine, a substituted phenethylamine derivative, represents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, established synthetic routes, and potential for further investigation. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide will delve into the known characteristics of the broader class of substituted phenethylamines to provide a predictive context for its potential pharmacological relevance. This document also outlines detailed experimental protocols for its synthesis via reductive amination, a cornerstone method for amine production.

Introduction

Phenethylamines are a well-established class of compounds with a wide range of biological activities, primarily targeting the central nervous system.[1] The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological profile of these molecules.[1] this compound, also known as mesitylethylamine, is characterized by a sterically hindered phenyl ring due to the presence of three methyl groups at the 2, 4, and 6 positions. This steric hindrance is expected to significantly influence its receptor binding affinity, metabolic stability, and overall pharmacokinetic profile compared to its non-methylated counterpart, phenethylamine.

From a chemical standpoint, the mesityl group imparts increased lipophilicity and steric bulk, which can be advantageous in the design of ligands for specific biological targets by enforcing particular conformations and restricting access of metabolic enzymes.[2] This guide aims to consolidate the available chemical information and provide a framework for the synthesis and potential evaluation of this intriguing molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇N | [3] |

| Molecular Weight | 163.26 g/mol | [2] |

| CAS Number | 3167-10-0 | [3] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point (HCl salt) | 296-305 °C | [4] |

| Solubility | Expected to be soluble in organic solvents |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 2,4,6-trimethylbenzaldehyde.[2] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the reductive amination of aldehydes.

Materials:

-

2,4,6-trimethylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.2 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.

-

Work-up: The reaction mixture is concentrated under reduced pressure using a rotary evaporator. The residue is redissolved in dichloromethane and washed with 1 M HCl. The aqueous layer is then basified with 1 M NaOH to a pH of >10 and extracted three times with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

For the preparation of the hydrochloride salt: The purified freebase can be dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent can be added dropwise until precipitation is complete. The resulting solid is then collected by filtration, washed with cold solvent, and dried.

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Predictive)

While no specific biological data for this compound has been identified in the literature, the broader class of substituted phenethylamines is known to interact with a variety of biological targets, primarily within the central nervous system.[1]

Potential Targets and Signaling Pathways

Based on the structure of this compound, it is plausible that it could interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin) or G-protein coupled receptors (GPCRs) such as trace amine-associated receptors (TAARs) or serotonin receptors (5-HTRs). The steric hindrance from the trimethylphenyl group would likely influence the binding affinity and selectivity for these targets compared to less substituted analogs.

A hypothetical signaling pathway that could be modulated by a substituted phenethylamine is the G-protein coupled receptor (GPCR) cascade.

Caption: A potential GPCR signaling pathway that could be modulated by this compound.

Future Directions and Conclusion

The discovery and development of novel therapeutic agents often begins with the synthesis and characterization of unique chemical scaffolds. This compound presents such an opportunity. Its sterically hindered nature offers a distinct profile compared to other phenethylamines, warranting further investigation into its pharmacological properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining the synthesis, purification, and full spectral characterization (¹H NMR, ¹³C NMR, MS, IR) of this compound is needed to provide a solid foundation for further studies.

-

In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of relevant biological targets, including monoamine transporters and a wide range of GPCRs, would be essential to identify its primary mechanism of action. This should include quantitative measures of activity such as IC₅₀ or Kᵢ values.

-

In Vivo Studies: Depending on the in vitro profile, in vivo studies in appropriate animal models could elucidate its pharmacokinetic properties, central nervous system effects, and potential therapeutic applications.

References

An In-depth Technical Guide on 2-(2,4,6-trimethylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4,6-trimethylphenyl)ethanamine, a substituted phenethylamine derivative, presents a unique structural motif with potential for diverse applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential, though currently underexplored, biological activities. While specific quantitative pharmacological data and detailed experimental protocols for this particular molecule are scarce in publicly accessible scientific literature, this document aims to equip researchers with a thorough understanding of its chemical context and to provide a framework for future investigation by drawing parallels with structurally related compounds.

Introduction

This compound, also known as 2,4,6-trimethylphenethylamine, belongs to the vast class of phenethylamines, a group of compounds characterized by a phenyl ring attached to an amino group via a two-carbon sidechain. This structural backbone is shared by a wide array of endogenous neurochemicals, hormones, and synthetic drugs with profound physiological effects.[1][2] The presence of three methyl groups on the phenyl ring (a mesityl group) bestows significant steric hindrance and lipophilicity upon this compound, which is expected to significantly influence its reactivity, metabolism, and interaction with biological targets compared to its unsubstituted parent compound, phenethylamine.[3]

This guide synthesizes the current knowledge on this compound, highlighting its potential as a building block in the synthesis of more complex molecules, particularly in the development of local anesthetics and antiarrhythmic drugs.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1. The mesityl group's steric bulk is a defining feature that influences the compound's physical properties and chemical reactivity.[3]

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |

| Molecular Weight | 163.26 g/mol | 199.72 g/mol |

| CAS Number | 76935-65-4 | 3167-10-0 |

| Appearance | Not specified in literature | Not specified in literature |

| Melting Point | Not specified in literature | 296-305 °C |

| Solubility | Expected to have increased lipophilicity due to the mesityl group.[3] | Likely soluble in water. |

| Synonyms | 2,4,6-Trimethylphenethylamine | 2,4,6-Trimethylphenethylamine HCl, 2,4,6-Trimethylbenzeneethanamine hydrochloride |

Synthesis and Experimental Protocols

General Synthesis Workflow

A potential synthetic route is outlined below. This workflow is based on established chemical transformations for analogous compounds.

Caption: Plausible synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar phenethylamines and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-(2,4,6-trimethylphenyl)ethanone (Acetomesitylene)

-

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), cooled in an ice bath, add mesitylene.

-

Slowly add acetyl chloride to the mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-(2,4,6-trimethylphenyl)ethanone.

Step 2: Reductive Amination to this compound

-

Dissolve 1-(2,4,6-trimethylphenyl)ethanone in a suitable solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions.

-

Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or GC-MS).

-

Acidify the reaction mixture with aqueous HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Note: This is a hypothetical protocol and requires experimental validation and optimization. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied, and as a result, there is a lack of quantitative data such as IC₅₀ values or receptor binding affinities in the public domain. However, based on its chemical structure, some potential applications and areas for future research can be inferred.

Intermediate in Pharmaceutical Synthesis

The primary documented potential of this compound is as an intermediate in the synthesis of more complex pharmaceutical agents.[2] Its structure, featuring a primary amine and a bulky aromatic ring, makes it a candidate for the development of novel local anesthetics and antiarrhythmic drugs, where such moieties can influence binding to ion channels in nerve and cardiac tissues.[2]

Potential Pharmacological Profile

The broader class of phenethylamines exhibits a wide range of pharmacological activities, primarily through modulation of monoamine neurotransmitter systems.[1] Many substituted phenethylamines are known to interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors, as well as transporters.[4] The specific substitution pattern on the phenyl ring and side chain dramatically influences the potency and selectivity of these interactions.

The steric hindrance provided by the three methyl groups on the phenyl ring of this compound is likely to be a critical determinant of its pharmacological profile. This steric bulk could:

-

Influence Receptor Binding: The mesityl group may sterically hinder the binding of the molecule to certain receptor pockets, potentially leading to a unique selectivity profile compared to less substituted phenethylamines.

-

Affect Metabolism: The methyl groups may block sites of enzymatic oxidation, potentially leading to a different metabolic profile and pharmacokinetic properties compared to other phenethylamines.

Given the structural similarities to other psychoactive phenethylamines, future research could explore the binding of this compound to a panel of CNS receptors and transporters.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its mechanism of action. Research into this area would be highly valuable. A general workflow for investigating the mechanism of action of a novel phenethylamine derivative is proposed below.

Caption: Proposed workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound is a structurally interesting phenethylamine derivative with potential applications in synthetic and medicinal chemistry. While its biological activity remains largely uncharacterized in the public scientific literature, its unique structural features, particularly the sterically hindering mesityl group, warrant further investigation.

Future research should focus on:

-

Development and publication of a detailed and optimized synthetic protocol.

-

Comprehensive pharmacological profiling , including in vitro binding and functional assays against a broad range of CNS targets.

-

In vivo studies to determine its pharmacokinetic profile and potential physiological effects.

-

Elucidation of its mechanism of action and the signaling pathways it may modulate.

Such studies will be crucial to unlocking the full potential of this compound and its derivatives for the development of novel therapeutics and chemical probes. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Biological Activity of 2-(2,4,6-trimethylphenyl)ethanamine: A Technical Overview and Future Research Framework

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and the inferred biological activity of 2-(2,4,6-trimethylphenyl)ethanamine. Due to a lack of direct experimental data on this specific molecule in publicly accessible literature, this document extrapolates potential pharmacological activities based on the well-established pharmacology of the phenethylamine scaffold and the structural characteristics of the 2,4,6-trimethylphenyl moiety. The guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework to guide future investigation into this compound. It outlines potential pharmacological targets, inferred structure-activity relationships, and detailed, exemplary experimental protocols for its characterization.

Introduction

This compound is a substituted phenethylamine characterized by a mesityl group attached to the ethylamine side chain.[1] The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds, including neurotransmitters, hormones, and numerous synthetic drugs targeting the central nervous system (CNS) and other physiological systems.[2] These compounds are known to interact with a variety of receptors, including those for serotonin, dopamine, and norepinephrine, as well as ion channels.

The defining feature of this compound is the presence of three methyl groups on the phenyl ring, which introduces significant steric hindrance and increased lipophilicity.[1] This substitution pattern is expected to profoundly influence its interaction with biological targets compared to unsubstituted phenethylamine or other substituted analogs.

Currently, there is a notable absence of published studies detailing the specific biological activity, pharmacological profile, or mechanism of action of this compound. This guide, therefore, aims to synthesize the available chemical information with the broader knowledge of phenethylamine pharmacology to propose potential avenues of research and provide a foundational understanding for scientists interested in this compound.

Chemical Properties and Inferred Structure-Activity Relationships (SAR)

The chemical structure of this compound is presented below:

Chemical Formula: C₁₁H₁₇N Molecular Weight: 163.26 g/mol CAS Number: 76935-65-4 (free base), 3167-10-0 (hydrochloride salt)[3]

The key structural features that are likely to dictate its biological activity are:

-

Phenethylamine Backbone: This core structure is a well-known pharmacophore for monoamine transporters and G-protein coupled receptors (GPCRs), particularly those in the adrenergic, dopaminergic, and serotonergic systems.[2]

-

2,4,6-Trimethylphenyl (Mesityl) Group: The three methyl groups provide significant steric bulk around the phenyl ring. This could:

-

Decrease affinity for receptors where a planar or less bulky phenyl ring is optimal for binding.

-

Increase selectivity for receptors that can accommodate this bulky substitution.

-

Alter metabolism by sterically hindering access of metabolic enzymes.

-

-

Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

A close structural analog, 2,4,6-trimethoxyphenethylamine, has been reported to be biologically inactive in humans.[4] This suggests that the nature of the substituents at the 2, 4, and 6 positions is critical for activity, and the electron-donating methoxy groups may confer different properties than the less polar methyl groups.

Table 1: Comparison of Physicochemical Properties of Related Phenethylamines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Structural Feature | Reported Activity |

| This compound | C₁₁H₁₇N | 163.26 | 2.8 | 2,4,6-trimethyl substitution | Not reported |

| Phenethylamine | C₈H₁₁N | 121.18 | 1.4 | Unsubstituted | CNS stimulant[2] |

| Amphetamine | C₉H₁₃N | 135.21 | 1.8 | α-methyl group | CNS stimulant[2] |

| Mescaline | C₁₁H₁₇NO₃ | 211.26 | 0.6 | 3,4,5-trimethoxy substitution | Psychedelic[4] |

| 2,4,6-Trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | 1.2 | 2,4,6-trimethoxy substitution | Inactive in humans[4] |

Potential Pharmacological Targets

Based on its phenethylamine core, this compound could potentially interact with several classes of biological targets.

Monoamine Transporters

Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as substrates (releasers) or inhibitors (reuptake inhibitors).

G-Protein Coupled Receptors (GPCRs)

The primary GPCRs targeted by phenethylamines are the serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. Activity can range from agonism to antagonism depending on the substitution pattern.

Ion Channels

Some phenethylamine derivatives are known to modulate the activity of ion channels. There is speculation that this compound could serve as a scaffold for local anesthetics and antiarrhythmic drugs, suggesting potential activity at voltage-gated sodium and potassium channels.

The diagram below illustrates a generalized signaling pathway for a phenethylamine derivative acting on a G-protein coupled receptor.

Caption: Generalized GPCR signaling pathway for a phenethylamine.

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the biological activity of this compound, a systematic pharmacological screening is necessary. The following are detailed, exemplary protocols for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors and transporters.

Materials:

-

Cell membranes prepared from cell lines expressing the target receptor/transporter (e.g., HEK293 cells).

-

Radioligand specific for each target (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]WIN 35,428 for DAT).

-

This compound hydrochloride.

-

Assay buffer (specific to each target).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K₋), and varying concentrations of the test compound.

-

For non-specific binding determination, use a high concentration of a known unlabeled ligand.

-

Incubate the plates at an appropriate temperature and duration (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

-

Allow the filters to dry, and then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR (e.g., a Gₛ or Gᵢ coupled receptor).

Materials:

-

A cell line expressing the target receptor (e.g., CHO cells).

-

cAMP assay kit (e.g., HTRF or ELISA-based).

-

This compound hydrochloride.

-

A known agonist for the target receptor.

-

Forskolin (to stimulate cAMP production for antagonist mode).

-

Cell culture medium and reagents.

Procedure (Agonist Mode):

-

Plate the cells in a 96-well plate and grow to confluence.

-

Replace the medium with assay buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the assay kit.

-

Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Procedure (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a known agonist at its EC₈₀ concentration.

-

Incubate and measure cAMP as described above.

-

Generate a dose-response curve for the inhibition of the agonist response and calculate the IC₅₀ value.

Patch-Clamp Electrophysiology

Objective: To assess the effect of this compound on voltage-gated ion channels (e.g., Naᵥ1.5 or hERG).

Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK293 or CHO cells).

-

Patch-clamp rig (amplifier, micromanipulators, perfusion system).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

This compound hydrochloride.

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a voltage protocol to elicit the characteristic current of the ion channel (e.g., a depolarizing step to activate sodium channels).

-

Record baseline currents.

-

Perfuse the cell with varying concentrations of this compound.

-

Record the currents in the presence of the compound.

-

Analyze the data to determine the effect on channel kinetics (e.g., peak current amplitude, activation, inactivation) and calculate the IC₅₀ for channel block.

The following diagram illustrates a hypothetical workflow for the pharmacological screening of this compound.

Caption: Hypothetical workflow for pharmacological screening.

Conclusion

This compound represents an unexplored chemical entity within the pharmacologically rich class of phenethylamines. While direct biological data is currently unavailable, its structure suggests the potential for interaction with monoamine transporters, GPCRs, and ion channels. The steric hindrance and lipophilicity conferred by the 2,4,6-trimethylphenyl group are anticipated to be key determinants of its pharmacological profile, potentially leading to novel selectivity for specific biological targets. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic investigation of this compound's biological activity. Further research is warranted to determine if this compound holds therapeutic potential and to elucidate its mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-Trimethylphenyl)ethanamine, also known as mesitylethanamine, and its derivatives are of significant interest in medicinal chemistry and materials science. The bulky, electron-rich 2,4,6-trimethylphenyl (mesityl) group imparts unique steric and electronic properties to these molecules, influencing their reactivity, lipophilicity, and potential as ligands for metal catalysts or as building blocks for complex organic structures.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound and its derivatives, complete with detailed experimental protocols and quantitative data to aid in laboratory synthesis and process development.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily revolves around the formation of the crucial carbon-nitrogen bond. The most common and effective strategies include:

-

Reductive Amination of a Carbonyl Precursor: This is a widely used and versatile method for forming amines.[2][3] It involves the reaction of an aldehyde or ketone with an amine source, typically ammonia or a primary amine, in the presence of a reducing agent. For the synthesis of the parent compound, 2,4,6-trimethylphenylacetaldehyde would be the key starting material.

-

Reduction of a Nitrile Precursor: The reduction of 2,4,6-trimethylbenzyl cyanide (also known as 2,4,6-trimethylphenylacetonitrile) offers a direct route to the target ethanamine. Powerful reducing agents like lithium aluminum hydride are typically employed for this transformation.[4][5][6][7][8]

-

Gabriel Synthesis: This classical method provides a clean route to primary amines by avoiding the over-alkylation issues often encountered in other methods.[9][10] It involves the alkylation of potassium phthalimide with a suitable substrate, such as 2-(2,4,6-trimethylphenyl)ethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

-

Ritter Reaction: This reaction allows for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary or benzylic alcohol. The resulting amide can then be hydrolyzed to yield the corresponding amine.[11]

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key synthetic transformations, along with tabulated quantitative data.

Method 1: Reductive Amination of 2,4,6-Trimethylphenylacetaldehyde

This one-pot reaction is an efficient way to produce primary amines from aldehydes.[1][2][3] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.

Experimental Protocol:

A solution of 2,4,6-trimethylphenylacetaldehyde (1.0 eq) in methanol is treated with an excess of aqueous ammonia (e.g., 25% solution, 10-20 eq). A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is stirred until completion, as monitored by TLC or GC-MS. The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trimethylphenylacetaldehyde | General Procedure |

| Reagents | Aqueous Ammonia (25%), Sodium Borohydride | [1][2] |

| Solvent | Methanol | [3] |

| Temperature | 0-25 °C | [3] |

| Reaction Time | 2-12 hours | General Procedure |

| Typical Yield | 70-90% | Estimated |

Logical Workflow for Reductive Amination:

References

- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies of 2-(2,4,6-trimethylphenyl)ethanamine: A Technical Guide for Researchers

Disclaimer: This document presents a theoretical framework for the study of 2-(2,4,6-trimethylphenyl)ethanamine. As of the latest literature review, specific experimental data on the synthesis, pharmacology, and mechanism of action of this compound are not publicly available. The information provided herein is based on established principles of medicinal chemistry and the known properties of structurally related phenethylamines, and is intended to guide future research.

Introduction

This compound is a substituted phenethylamine, a class of compounds known for a wide range of psychoactive and physiological effects.[1][2][3] The parent compound, phenethylamine, and its derivatives act on various central nervous system targets, including monoamine transporters and receptors for serotonin, dopamine, and norepinephrine.[4][5] The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of these molecules.[6][7][8]

The 2,4,6-trimethyl substitution pattern on the phenyl ring of the target molecule is unique and is expected to significantly influence its steric and electronic properties, and therefore its interaction with biological targets. This guide outlines a theoretical approach to the synthesis, characterization, and pharmacological evaluation of this compound, providing researchers with a foundational framework for initiating studies on this novel compound.

Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of this compound can be predicted using computational models. These properties are crucial for understanding its potential for oral bioavailability, membrane permeability, and overall drug-likeness.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₁H₁₇N | |

| Molecular Weight | 163.26 g/mol | Influences diffusion and membrane transport. |

| pKa | ~10.5 | The basicity of the primary amine is crucial for salt formation and interaction with acidic residues in binding pockets. |

| LogP | ~3.0 | A measure of lipophilicity; affects absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | ~26 Ų | Predicts transport properties; a low TPSA suggests good blood-brain barrier penetration. |

Table 1. Predicted Physicochemical Properties of this compound.

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 2,4,6-trimethylphenylacetaldehyde. This method is widely used for the preparation of primary amines.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

-

2,4,6-Trimethylphenylacetaldehyde

-

Ammonia (7 N solution in methanol)

-

Sodium cyanoborohydride

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2,4,6-trimethylphenylacetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) in one portion.

-

Add glacial acetic acid dropwise until the solution is acidic (pH ~6).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding 1 M HCl until the pH is ~2.

-

Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.

-

Basify the aqueous layer with 1 M NaOH to pH ~12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Predicted Pharmacological Profile

Based on the structure-activity relationships of other substituted phenethylamines, this compound is predicted to interact with monoaminergic systems. The bulky trimethylphenyl group may confer selectivity for certain receptor subtypes.

Potential Molecular Targets

-

Serotonin (5-HT) Receptors: Particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C), which are common targets for psychoactive phenethylamines.[4][6]

-

Dopamine (D) Receptors: Subtypes D₁, D₂, and D₃ are involved in the stimulant and rewarding effects of some phenethylamines.

-

Adrenergic (α and β) Receptors: Interaction with these receptors could lead to sympathomimetic effects.

-

Monoamine Transporters: Inhibition of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) is a common mechanism for many phenethylamines.

Proposed In Vitro Pharmacological Evaluation Workflow

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of phenethylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(2,4,6-trimethylphenyl)ethanamine

This guide provides a comprehensive overview of the safety and handling procedures for 2-(2,4,6-trimethylphenyl)ethanamine and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

This compound is a primary arylamine with a molecular formula of C11H17N and a molar mass of 163.26 g/mol .[1][2][3] Its structure, characterized by an ethylamine group attached to a bulky 2,4,6-trimethylphenyl (mesityl) ring, influences its physical and chemical properties, such as increased lipophilicity due to the nonpolar mesityl group.[1] The hydrochloride salt has a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol .[4][5]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| This compound | ||

| Molecular Formula | C11H17N | [2][3][5] |

| Molar Mass | 163.26 g/mol | [1][2][3] |

| CAS Number | 76935-65-4 | [1][3] |

| This compound hydrochloride | ||

| Molecular Formula | C11H18ClN | [4][5] |

| Molar Mass | 199.72 g/mol | [4][5] |

| CAS Number | 3167-10-0 | [4][5] |

Toxicological Data and Hazard Classification

The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Table 2: GHS Hazard Classification for this compound hydrochloride

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source: PubChem[4]

Experimental Protocols for Safety Assessment

Given the identified hazards, the following are generalized experimental protocols based on standard OECD guidelines for assessing the safety of chemicals. These are provided as a reference for the type of studies required to determine the specific toxicological profile of this compound.

Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, rats or mice of a single sex are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a few animals at each step. The outcome of the previous step determines the dose for the next step.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.